3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide
Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
CBKinase1_011447, also known as HMS2736M12, CCG-144961, CBKinase1_023847, SMR000296285, or 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide, is a compound that primarily targets the Casein kinase 1α (CK1α) . CK1α is a multifunctional protein belonging to the CK1 protein family that is conserved in eukaryotes from yeast to humans . It regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .
Mode of Action
The compound interacts with its target, CK1α, by binding to it and modulating its activity. This interaction can lead to changes in the phosphorylation of key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . The exact mode of action of CBKinase1_011447 on CK1α is still under investigation.
Biochemical Pathways
The action of CBKinase1_011447 affects several biochemical pathways. One of the key pathways is the Wnt/β-catenin signaling pathway, where CK1α is one of the main components . CK1α phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . The compound’s action can also influence other pathways related to cell cycle progression, apoptosis, autophagy, and cell metabolism .
Pharmacokinetics
As a kinase inhibitor, it is expected to have properties similar to other kinase inhibitors, which typically have large apparent volumes of distribution, low penetration into the central nervous system, and are primarily metabolized via cytochrome P450 (CYP) 3A4 . .
Result of Action
The molecular and cellular effects of CBKinase1_011447’s action are primarily related to its modulation of CK1α activity. By influencing the activity of CK1α, the compound can affect various cellular processes, including cell cycle progression, apoptosis, autophagy, and cell metabolism . This can lead to changes in cell behavior and potentially influence disease progression, particularly in diseases such as cancer where CK1α plays a significant role .
Biochemical Analysis
Biochemical Properties
CBKinase1_011447 plays a significant role in biochemical reactions. It interacts with a variety of enzymes and proteins, influencing their function and activity . For instance, it has been found to interact with the Arabidopsis BOTRYTIS-INDUCED KINASE1 (BIK1), a receptor-like cytoplasmic kinase that acts early in multiple signaling pathways crucial for plant growth and innate immunity . The nature of these interactions is complex and involves specific phosphorylation residues .
Cellular Effects
CBKinase1_011447 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, isoforms of the casein kinase 1 (CK1) family, which CBKinase1_011447 may interact with, have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Molecular Mechanism
The molecular mechanism of action of CBKinase1_011447 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, CB1, a receptor in the central nervous system with the highest expression, is involved in various biological processes such as emotion regulation, appetite and lipid metabolism, cognitive function, pain perception, and cell growth and proliferation . CBKinase1_011447 may interact with CB1, influencing its function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CBKinase1_011447 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, temporal effects have been observed in the response to glare in laboratory settings .
Dosage Effects in Animal Models
The effects of CBKinase1_011447 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, the blockade or knockout of CB1 could significantly reduce blood urea nitrogen, serum creatinine, and albuminuria in renal dysfunction animals compared with the control group .
Metabolic Pathways
CBKinase1_011447 is involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels . For example, SnRK1 kinases, evolutionarily conserved kinases, control metabolic adaptation during low energy stress .
Transport and Distribution
CBKinase1_011447 is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation . For instance, SnRK1-related protein kinase 1 regulates sheath-to-panicle transport of nonstructural carbohydrates during rice grain filling .
Subcellular Localization
The subcellular localization of CBKinase1_011447 and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, to examine the characteristics of HXK gene family in rice, the subcellular localizations of ten hexokinases were determined using HXK::GFP fusion proteins in tobacco mesophyll protoplasts .
Preparation Methods
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under suitable conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using a chlorophenyl halide and a base.
Attachment of the tetrahydrofuran moiety: This can be done by reacting the intermediate compound with a tetrahydrofuran derivative under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Chemical Reactions Analysis
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may have potential as a bioactive molecule, with applications in the study of biological processes and pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide can be compared with other similar compounds, such as:
1,2,4-oxadiazole derivatives: These compounds share the same oxadiazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Chlorophenyl-containing compounds: Compounds with a chlorophenyl group may exhibit similar reactivity and bioactivity, but the presence of other functional groups can significantly alter their properties.
Tetrahydrofuran derivatives: These compounds contain the tetrahydrofuran moiety, which can influence their solubility, stability, and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-12-5-3-11(4-6-12)16-19-15(23-20-16)8-7-14(21)18-10-13-2-1-9-22-13/h3-6,13H,1-2,7-10H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMTZJIXZDYMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795276 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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